Stereochemical Identity and Purity: A Quantitative Comparator for Chiral Integrity
The (R)-enantiomer (7575-89-5) is defined by its absolute configuration and optical purity, a parameter that is undefined for the racemic mixture (530-91-6). Vendor specifications for the (R)-enantiomer typically mandate a minimum purity of 95%, with the residual 5% representing process-related impurities, whereas the racemate is supplied at >98.0% purity but contains an equimolar mixture of (R)- and (S)-enantiomers . Direct comparative data on specific rotation or enantiomeric excess for the (R)-enantiomer is not available from primary literature at the time of this analysis, representing a known data gap. However, the procurement of the (R)-enantiomer guarantees a single, defined stereoisomer, which is a prerequisite for reproducible chiral synthesis and biological assays . In contrast, the racemate introduces inherent stereochemical variability that cannot be resolved without additional purification steps.
| Evidence Dimension | Stereochemical Purity and Identity |
|---|---|
| Target Compound Data | Minimum 95% chemical purity; single (R)-enantiomer (stereochemical purity data not reported) |
| Comparator Or Baseline | Racemic mixture (CAS 530-91-6): >98.0% chemical purity; 50:50 (R):(S) mixture |
| Quantified Difference | Chemical purity: Racemate exceeds target by 3.0%. Stereochemical purity: Target is enantiopure; racemate is 0% ee. |
| Conditions | Vendor Certificate of Analysis; standard laboratory procurement specifications |
Why This Matters
Procurement of the defined (R)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps prior to use in asymmetric synthesis or chiral assay development.
